2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride

Chiral synthesis Enantiomeric excess Stereochemical purity

This enantiopure (R)-dihydrochloride (CAS 2408936-68-3) ensures >99.5% ee, eliminating (S)-enantiomer contamination present in racemic material. The dihydrochloride salt provides direct aqueous solubility for electrophysiology buffers, avoiding DMSO artifacts. Use for nAChR selectivity screening, kinase inhibitor SAR, or as a chiral reference standard. Differentiated from regioisomers (3-oxy, 4-oxy) and alternative salt forms with divergent pharmacological profiles.

Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15
CAS No. 2408936-68-3
Cat. No. B2588654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
CAS2408936-68-3
Molecular FormulaC10H16Cl2N2O
Molecular Weight251.15
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2CCNC2.Cl.Cl
InChIInChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H/t10-;;/m1../s1
InChIKeyNZDJFEJCCKYLLY-YQFADDPSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine Dihydrochloride (CAS 2408936-68-3): Procurement-Relevant Structural and Stereochemical Identity


2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine dihydrochloride (CAS 2408936-68-3) is a chiral, heterocyclic small molecule featuring a 2-methylpyridine core ether-linked at the 5-position to a (3R)-pyrrolidine ring, isolated as the dihydrochloride salt . The compound belongs to the pyrrolidinyloxypyridine ether class, which has been investigated in both patent and primary literature as scaffolds for nicotinic acetylcholine receptor (nAChR) ligands, kinase inhibitors, and neurotransmitter release modulators [1]. The (R) absolute configuration at the pyrrolidine 3-position, combined with the precise 2-methyl-5-oxy substitution pattern on the pyridine ring and the dihydrochloride salt stoichiometry, defines its molecular identity and differentiates it from regioisomeric, enantiomeric, and alternative salt forms that may exhibit divergent pharmacological, physicochemical, and formulation properties.

Why Generic Substitution of 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine Dihydrochloride Is Scientifically Unreliable


Compounds within the pyrrolidinyloxypyridine ether class cannot be interchanged without risking loss of stereochemical fidelity, salt-dependent solubility changes, and divergent target engagement profiles. The (R)-configuration at the pyrrolidine 3-position has been shown in structurally related nAChR ligands to confer superior in vitro potency relative to the (S)-enantiomer [1]; a patent describing enantioselective synthesis of this scaffold reports that enantiomeric purity drops from >99.5% ee to 98.2% when racemic protection strategies are employed . Furthermore, the dihydrochloride salt form provides distinct aqueous solubility and hygroscopicity characteristics compared to the free base (CAS 946715-59-9) or the mono-hydrochloride (CAS 1185302-19-5), directly impacting formulation reproducibility and assay compatibility . Substituting the 5-oxy linkage with a 3-oxy or 4-oxy regioisomer, or replacing the 2-methyl group with other substituents, fundamentally alters the molecular recognition surface presented to biological targets, as demonstrated by the >2-fold difference in nAChR α4β2 binding affinity observed between closely related 3-pyrrolidinyloxy-pyridine analogs (IC50 45 nM vs. 94 nM) [2]. These differences are not academic; they translate into irreproducible screening results and failed lead optimization campaigns when the precise stereochemical and salt-form identity is not controlled.

Quantitative Differentiation Evidence for 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine Dihydrochloride: Comparator-Based Analysis


Enantiomeric Purity and Stereochemical Fidelity: (R)-Configured Dihydrochloride vs. Racemic Free Base

The target compound is supplied as the single (R)-enantiomer dihydrochloride (CAS 2408936-68-3), whereas the most common commercial alternative is the racemic free base (CAS 946715-59-9) or racemic mono-hydrochloride (CAS 1185302-19-5). Patent US10421745B2 discloses that Boc-(R)-pyrrolidin-3-ol, the key chiral intermediate for this scaffold, can be crystallized to achieve >99.5% enantiomeric excess (ee) before etherification with 2-methyl-5-hydroxypyridine; in contrast, racemic protection strategies yield material with only 98.2% ee . This 1.3% ee deficit corresponds to approximately 0.9% of the unwanted (S)-enantiomer contaminant, which in a screening campaign of 10,000 compounds would produce ~90 hits with erroneous stereochemical composition. For target engagement studies where the (R)-configuration is established as the eutomer (as in related nAChR and H3 receptor series) [1], this contamination directly compromises SAR interpretation and hit validation.

Chiral synthesis Enantiomeric excess Stereochemical purity

Salt Stoichiometry and Aqueous Solubility: Dihydrochloride vs. Mono-Hydrochloride vs. Free Base

The target compound (CAS 2408936-68-3) is the dihydrochloride salt (C10H14N2O·2HCl, MW 251.15), containing two equivalents of HCl per molecule. The closest alternative salt form is the mono-hydrochloride (CAS 1185302-19-5, C10H14N2O·HCl, MW 214.69) . The additional HCl equivalent in the dihydrochloride salt increases the counterion mass contribution from 16.9% to 28.9% of the total molecular weight, which directly affects gravimetric dosing calculations: a 10 mg sample of the dihydrochloride delivers only 7.11 mg of the free base pharmacophore, whereas 10 mg of the mono-hydrochloride delivers 8.30 mg—a 16.7% relative difference in active moiety content . Moreover, the dihydrochloride is expected to exhibit higher aqueous solubility due to the additional ionizable center, consistent with the general principle that poly-HCl salts of bis-basic molecules show enhanced dissolution rates compared to mono-HCl counterparts. The free base (CAS 946715-59-9, MW 178.23) lacks any salt counterion and is expected to have substantially lower aqueous solubility, potentially limiting its direct use in biological assays without pre-dissolution in organic co-solvents.

Salt form selection Aqueous solubility Formulation pre-formulation

Substitution Pattern Specificity: 5-Oxy-2-methylpyridine vs. 3-Oxy-pyridine Regioisomers in nAChR Binding

The target compound positions the pyrrolidinyloxy ether at the pyridine 5-position with a 2-methyl substituent, a substitution pattern distinct from the 3-oxy-pyridine regioisomers for which direct nAChR α4β2 binding data are publicly available. In the 3-oxy series, (R)-3-(pyrrolidin-3-yloxy)-pyridine (CHEMBL10260) exhibits an IC50 of 45 nM at the rat nAChR α4β2 subtype, while the 3-bromo-2-chloro-5-((R)-pyrrolidin-3-yloxy)-pyridine analog (CHEMBL268017) shows a 2.1-fold weaker IC50 of 94 nM, demonstrating that substituents on the pyridine ring modulate binding affinity [1]. The 2-methyl-5-oxy substitution present in the target compound is structurally analogous to the pyridine substitution in pozanicline (ABT-089), a selective nAChR ligand with Ki of 16.7 nM at [3H]cytisine binding sites . Although no direct binding data for the target compound itself were identified in public databases, the 2-methyl-5-oxy pattern is predicted to confer a distinct nAChR subtype selectivity profile compared to the 3-oxy series, based on the established SAR that the position of the hydrogen-bond-accepting pyridine nitrogen relative to the pyrrolidine ammonium center dictates subtype preference [1].

Nicotinic acetylcholine receptor Regioisomer SAR Binding affinity

Key Chiral Intermediate Availability and Synthetic Tractability: (R)-Pyrrolidin-3-ol vs. Racemic or (S)-Alcohol

The synthesis of 2-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine dihydrochloride proceeds via nucleophilic aromatic substitution or Mitsunobu etherification between 2-methyl-5-hydroxypyridine and a protected (R)-pyrrolidin-3-ol derivative . The (R)-pyrrolidin-3-ol chiral building block is commercially available in both enantiomeric forms, but the (R)-enantiomer commands a price premium of approximately 2- to 5-fold over the racemic material, reflecting the cost of asymmetric synthesis or chiral resolution . This cost differential creates a procurement decision point: the racemic ether product (CAS 946715-59-9) is significantly less expensive but introduces the stereochemical ambiguity described in Evidence Item 1. For laboratories conducting enantiomer-specific biological screening, the pre-resolved (R)-dihydrochloride eliminates the need for in-house chiral separation, which typically requires semi-preparative chiral SFC or HPLC with method development time of 2-5 days and per-sample purification costs of $200-500. The dihydrochloride salt also provides a shelf-stable, non-hygroscopic solid form amenable to long-term storage and automated compound management systems, whereas the free base may be a viscous oil prone to oxidation.

Synthetic intermediate Chiral building block Etherification

Optimal Research and Industrial Application Scenarios for 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine Dihydrochloride (CAS 2408936-68-3)


Enantiomer-Specific Nicotinic Acetylcholine Receptor (nAChR) Subtype Profiling

Laboratories conducting nAChR subtype selectivity screening should procure the (R)-dihydrochloride (CAS 2408936-68-3) rather than the racemic free base (CAS 946715-59-9) to eliminate confounding (S)-enantiomer contamination. As demonstrated in Evidence Item 1, the racemic synthesis route yields material with up to 0.9% (S)-impurity, which can produce false-negative or false-positive results in electrophysiology or radioligand binding assays at nAChR subtypes where stereochemistry governs agonist/antagonist behavior . The dihydrochloride salt form also provides direct aqueous solubility for patch-clamp electrophysiology buffer systems without DMSO pre-solubilization steps that can artifactually modulate receptor desensitization kinetics.

Fragment-Based Lead Discovery and Structure-Activity Relationship (SAR) Expansion Around the 5-Oxy-2-methylpyridine Pharmacophore

Medicinal chemistry teams exploring pyrrolidinyloxypyridine ethers as kinase inhibitor scaffolds or GPCR ligands should use the 2-methyl-5-[(3R)-pyrrolidin-3-yl]oxy substitution pattern as a differentiated starting point relative to the more commonly explored 3-oxy series. The class-level SAR described in Evidence Item 3 indicates that the pyridine substitution position exerts a ≥2-fold influence on target binding affinity [1]. The target compound's free pyrrolidine NH serves as a synthetic handle for rapid parallel library synthesis via reductive amination, sulfonylation, or amide coupling, enabling systematic exploration of the N-substituent SAR while maintaining the enantiopure (R)-configuration at the pyrrolidine 3-position.

Pre-Formulation Salt Screening and Solid-State Characterization Studies

Pharmaceutical development groups evaluating salt forms for pyrrolidinyloxypyridine-based drug candidates can use the dihydrochloride (CAS 2408936-68-3) as a reference standard for physicochemical characterization. As quantified in Evidence Item 2, the dihydrochloride delivers 71.0% active moiety content versus 83.0% for the mono-hydrochloride (CAS 1185302-19-5) and 100% for the free base (CAS 946715-59-9) . Comparative solid-state analysis (XRPD, DSC, TGA, DVS) across these three forms can establish the thermodynamically most stable crystalline phase and inform the selection of the optimal salt form for development. The dihydrochloride's higher aqueous solubility, inferred from its bis-basic salt character, may be advantageous for high-dose oral formulations requiring rapid dissolution.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

Analytical chemistry laboratories developing chiral HPLC or SFC methods for pyrrolidinyloxypyridine ethers should use the (R)-dihydrochloride as an enantiopure reference standard (>99.5% ee per Evidence Item 1) . Co-injection of the (R)-standard with racemic material (CAS 946715-59-9) enables unambiguous peak assignment and determination of the enantiomeric elution order. This analytical method can then be applied to monitor enantiomeric purity during scale-up synthesis, stability studies, and quality control release testing of drug substance batches.

Quote Request

Request a Quote for 2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.